molecular formula C26H22ClN3O3S B2431693 N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 893786-54-4

N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2431693
CAS No.: 893786-54-4
M. Wt: 491.99
InChI Key: HNBGYLHRHLTUDR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-16-10-11-20(12-17(16)2)30-24(32)15-34-26(30)21-8-3-4-9-22(21)29(25(26)33)14-23(31)28-19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBGYLHRHLTUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20H18ClN5O3
  • Molecular Weight : 397.84 g/mol
  • CAS Number : 18578848

The presence of the chlorophenyl and dimethylphenyl groups suggests potential interactions with various biological targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives containing similar structural motifs exhibit significant anti-inflammatory properties. For instance, compounds with a dioxo structure have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to follow similar pathways.

2. Antioxidant Activity

Compounds with similar scaffolds have also demonstrated antioxidant effects by reducing oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS). These effects contribute to cellular protection against oxidative damage, which is implicated in various diseases .

Study 1: In Vitro Evaluation

A study assessing the in vitro biological activity of various dioxo compounds reported that certain derivatives exhibited potent inhibition of NO production in macrophage cell lines. Specifically, one derivative showed a 62% inhibition at a concentration of 100 µM compared to indomethacin's 52% inhibition at the same concentration . This suggests that this compound may possess comparable or superior anti-inflammatory activity.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications on the phenyl rings significantly influenced biological activity. The presence of electron-donating groups like methyl on aromatic rings enhanced the anti-inflammatory effects, while electron-withdrawing groups had varying impacts depending on their position . This insight is crucial for optimizing the design of new derivatives based on this compound.

Comparative Biological Activity Table

Compound NameAnti-inflammatory ActivityAntioxidant ActivityReference
Indomethacin52% inhibition at 100 µMNot specified
N-(3-chlorophenyl)-...Hypothesized comparableHypothesized comparableThis study
Other Dioxo DerivativesUp to 62% inhibition at 100 µMSignificant reduction in ROS

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